

Comparative analysis of Dihydrodiol-Ibrutinib's impact on off-target kinases.

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Compound of Interest

Compound Name: Dihydrodiol-Ibrutinib

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Dihydrodiol-Ibrutinib's Off-Target Kinase Impact: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase effects of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, **Dihydrodiol-Ibrutinib** (also known as PCI-45227). While extensive data is available for Ibrutinib's off-target profile, a direct quantitative comparison with **Dihydrodiol-Ibrutinib** is limited in publicly accessible literature. This guide summarizes the known off-target effects of Ibrutinib and discusses the available information on its dihydrodiol metabolite, offering insights for further research and drug development.

Executive Summary

Ibrutinib is a highly effective covalent inhibitor of BTK, but its clinical use is associated with off-target effects attributed to its interaction with other kinases. These off-target activities can lead to adverse events such as bleeding, atrial fibrillation, and rash. **Dihydrodiol-Ibrutinib** is a significant metabolite of Ibrutinib, and while it is known to be substantially less potent in its inhibition of the primary target, BTK, its comprehensive off-target kinase profile has not been extensively characterized in publicly available studies. Understanding the comparative off-target effects of both the parent drug and its metabolite is crucial for a complete safety and efficacy assessment.

Comparative Kinase Inhibition Profile

Direct comparative data for the off-target kinase inhibition of **Dihydrodiol-Ibrutinib** against a broad panel of kinases is not readily available in the public domain. However, it is established that **Dihydrodiol-Ibrutinib** exhibits significantly reduced activity against the primary target, BTK.

Table 1: On-Target Potency of Ibrutinib vs. **Dihydrodiol-Ibrutinib**

Compound	Target	IC50 (nM)	Fold Difference
Ibrutinib	BTK	~0.5	1x
Dihydrodiol-Ibrutinib	BTK	~7.5	~15x less potent[1]

The lack of comprehensive public data on the off-target kinase panel for **Dihydrodiol-Ibrutinib** prevents a direct quantitative comparison in this guide.

Ibrutinib's Known Off-Target Kinase Profile

Ibrutinib is known to inhibit several other kinases, which is believed to contribute to some of its observed side effects.[2][3][4]

Table 2: Selected Off-Target Kinases of Ibrutinib and Associated Adverse Events

Off-Target Kinase	Associated Adverse Event(s)
TEC family kinases (e.g., TEC, ITK)	Bleeding
EGFR (Epidermal Growth Factor Receptor)	Rash, Diarrhea
CSK (C-terminal Src kinase)	Atrial fibrillation[2][5]
JAK3 (Janus kinase 3)	Potential for various side effects
BLK (B-lymphoid kinase)	-
BMX (Bone marrow tyrosine kinase on chromosome X)	-
ERBB2/HER2, ERBB4/HER4	Atrial fibrillation

Dihydrodiol-Ibrutinib: What is Known

Dihydrodiol-Ibrutinib is an active metabolite of Ibrutinib formed via cytochrome P450-mediated metabolism. While its inhibitory activity against BTK is approximately 15 times lower than that of the parent compound, its impact on off-target kinases is not well-documented in publicly available literature. Some clinical data has suggested a potential association between exposure to **Dihydrodiol-Ibrutinib** and the incidence of hypertension. Further investigation is required to elucidate the specific molecular mechanisms underlying this observation.

Experimental Protocols

To facilitate further research, a generalized protocol for a biochemical kinase inhibition assay is provided below. This methodology can be adapted to compare the inhibitory activity of **Dihydrodiol-Ibrutinib** and Ibrutinib against a panel of off-target kinases.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compounds (Ibrutinib, **Dihydrodiol-Ibrutinib**) dissolved in DMSO
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

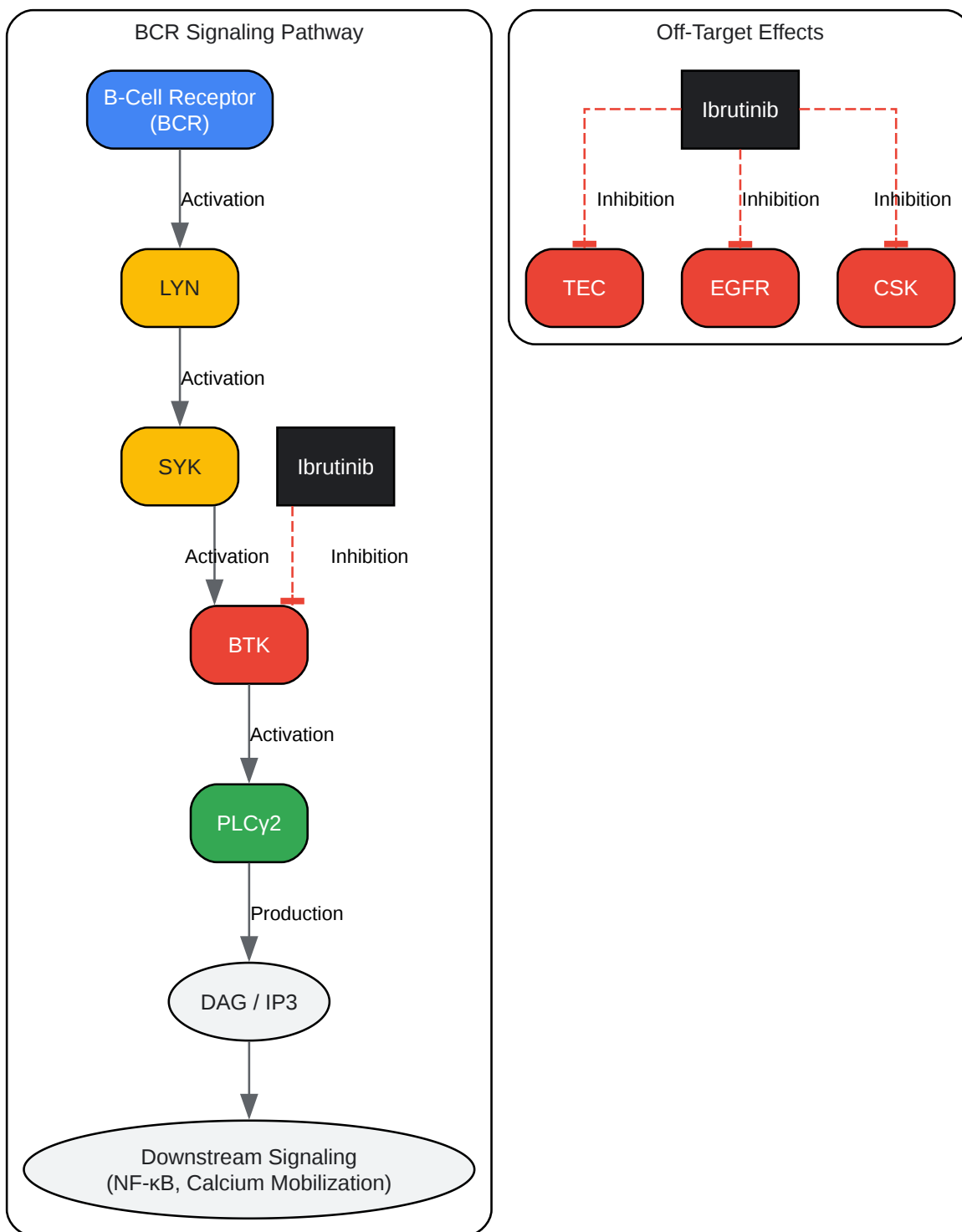
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Assay Setup:
 - Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
 - Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
 - Pre-incubate the plate at room temperature for 10 minutes.
- Kinase Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and ADP Detection:

- Add 25 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Luminescence Signal Generation: Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
- Data Acquisition: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

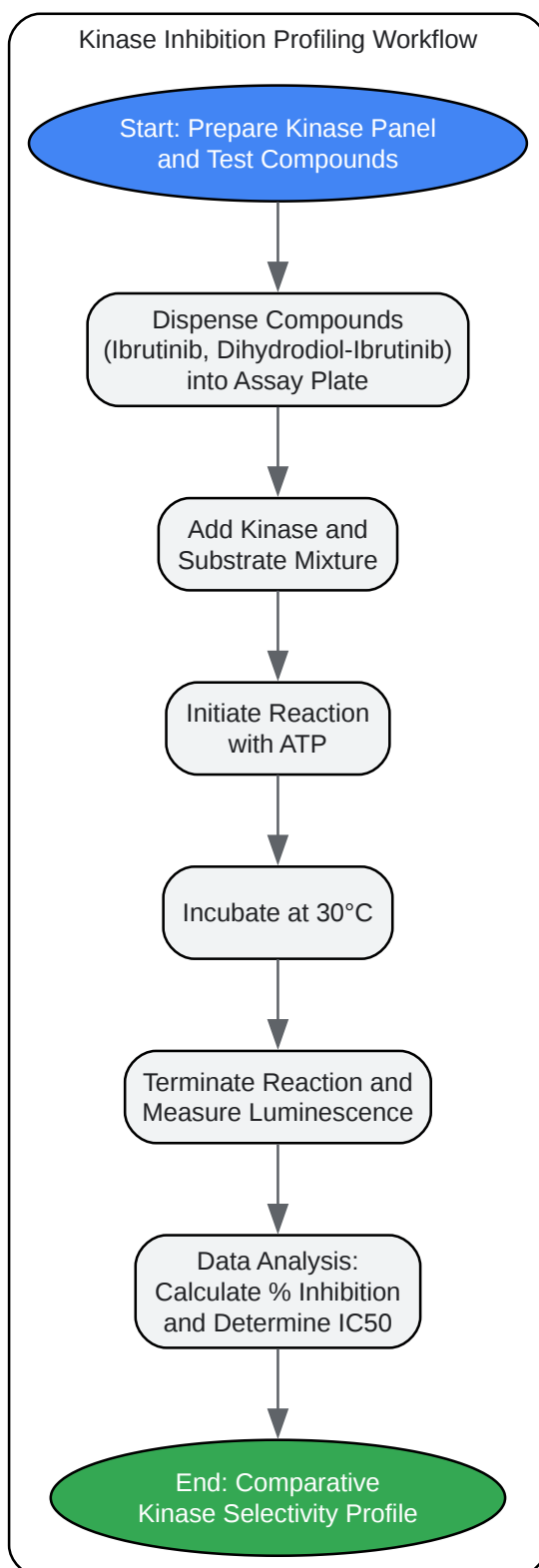
Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and key off-target kinases of Ibrutinib.



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Caption: Generalized experimental workflow for comparative kinase inhibition profiling.

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